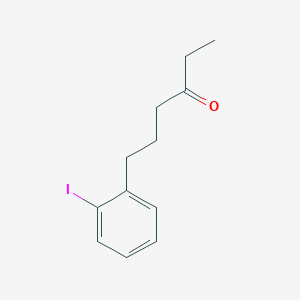
6-(2-Iodophenyl)-3-hexanone
Cat. No. B8290918
M. Wt: 302.15 g/mol
InChI Key: QOQYJGMBUYJXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07902224B2
Procedure details


Lithium chloride (6.6 g, 150 mmole) (dried overnight at 115° C. under vacuum) and copper(I) cyanide (6.72 g, 75 mmole) were stirred with tetrahydrofuran (75 ml) under nitrogen for 10 minutes then cooled to −78° C. A solution of 2-iodobenzyl zinc bromide (150 ml, 0.5M in THF, 75 mmol) was added and the mixture was warmed to −15° C., held at this temperature for 20 min then re-cooled to −78° C. Chlorotrimethylsilane (19.1 ml, 150 mmol) was added followed by a solution of ethyl vinyl ketone (7.4 ml, 74.3 mmol) in tetrahydrofuran (15 ml). The mixture was stirred at −78° C. for 3 hours then warmed to room temperature and stirred for 1 hour before being poured into a mixture of water (400 ml) and ether (400 ml). The aqueous layer was extracted with ether (2×400 ml) and the combined ethereal solutions were washed with brine (2×200 ml), dried over anhydrous magnesium sulphate and evaporated in vacuo to give the title compound as a pale yellow liquid (23 g).

Name
copper(I) cyanide
Quantity
6.72 g
Type
reactant
Reaction Step One








Name
Identifiers


|
REACTION_CXSMILES
|
[Cl-].[Li+].[Cu]C#N.[Br-].[I:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][Zn+].Cl[Si](C)(C)C.[CH:21]([C:23]([CH2:25][CH3:26])=[O:24])=[CH2:22]>O1CCCC1.CCOCC.O>[I:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH2:10][CH2:22][CH2:21][C:23](=[O:24])[CH2:25][CH3:26] |f:0.1,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
|
Name
|
copper(I) cyanide
|
|
Quantity
|
6.72 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].IC1=C(C[Zn+])C=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
19.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
7.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)CC
|
Step Five
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at −78° C. for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was warmed to −15° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then re-cooled to −78° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then warmed to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ether (2×400 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined ethereal solutions were washed with brine (2×200 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=C(C=CC=C1)CCCC(CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 23 g | |
| YIELD: CALCULATEDPERCENTYIELD | 102.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
